N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Description
N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound with a unique structure that includes a triazoloquinazoline core
Properties
IUPAC Name |
N-cyclohexyl-3-[5-oxo-1-[2-oxo-2-(propylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3S/c1-2-13-24-20(31)15-33-23-27-26-22-28(14-12-19(30)25-16-8-4-3-5-9-16)21(32)17-10-6-7-11-18(17)29(22)23/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBHJNDZWVYJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]acetamide
- N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide stands out due to its unique triazoloquinazoline core, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is . The compound features a triazoloquinazoline framework which is known for its diverse pharmacological properties.
Antihistaminic Activity
A related class of compounds, specifically 1-substituted-4-cyclohexyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, has been studied for their H1-antihistaminic activity . In vivo studies demonstrated that these compounds effectively protected guinea pigs from histamine-induced bronchospasm. The most potent compound in this series showed a protection rate of 72.96%, comparable to the standard antihistamine chlorpheniramine maleate (71.00%) but with significantly lower sedation effects (9% vs. 30%) .
Anticancer Potential
Research on triazoloquinazolines has indicated potential anticancer properties . Triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated efficacy against breast and lung cancer cells in vitro.
Antimicrobial Activity
Compounds within the triazoloquinazoline family have also exhibited antimicrobial properties . Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Data Table: Summary of Biological Activities
| Activity Type | Compound Class | Efficacy/Comments |
|---|---|---|
| Antihistaminic | 1-substituted-4-cyclohexyl-4H-triazolo | 72.96% protection against histamine-induced effects |
| Anticancer | Triazoloquinazolines | Induces apoptosis in various cancer cell lines |
| Antimicrobial | Triazoloquinazolines | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Antihistaminic Efficacy
In a study published in Pharmacology, researchers evaluated the antihistaminic effects of various triazoloquinazoline derivatives on guinea pigs. The study concluded that certain derivatives could be developed into new antihistamines with reduced sedation side effects .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of triazoloquinazolines against breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
